molecular formula C14H10BrFN4O B8374784 N-(3-bromopyrazolo[1,5-a]pyrimidin-2-yl)-2-(4-fluorophenyl)acetamide

N-(3-bromopyrazolo[1,5-a]pyrimidin-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B8374784
M. Wt: 349.16 g/mol
InChI Key: RILFNNRZLRVLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609669B2

Procedure details

The product from Example 110A and 4-fluorophenylacetic acid were processed using the method analogous to that described in Example 137 to provide the title compound. MS (APCI) m/z 349/351 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:11])=[N:4][N:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=12.[F:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20](O)=[O:21])=[CH:15][CH:14]=1>>[Br:1][C:2]1[C:3]([NH:11][C:20](=[O:21])[CH2:19][C:16]2[CH:17]=[CH:18][C:13]([F:12])=[CH:14][CH:15]=2)=[N:4][N:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NN2C1N=CC=C2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NN2C1N=CC=C2)NC(CC2=CC=C(C=C2)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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